1-[1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene
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Overview
Description
This compound features a complex molecular structure that includes a chlorophenyl group, a methylprop-1-en-1-yl group, and a phenyl-indene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions such as temperature, solvent, and catalyst concentration, and ensuring high yield and purity of the final product . The scalability of this method makes it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or alkanes, and substitution may yield various substituted derivatives .
Scientific Research Applications
1-[1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-[1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1-(4-chlorophenyl)-2-(1H-triazol-1-yl)ethanol: Known for its anticonvulsant activity.
1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDE): Studied for its environmental and biological effects.
N-Acyl-α-amino acids: Valine-derived compounds with various biological activities.
Uniqueness
1-[1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group, a methylprop-1-en-1-yl group, and a phenyl-indene core sets it apart from other similar compounds, making it a valuable subject for further research and development .
Properties
CAS No. |
919342-02-2 |
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Molecular Formula |
C25H21Cl |
Molecular Weight |
356.9 g/mol |
IUPAC Name |
1-[1-(4-chlorophenyl)-2-methylprop-1-enyl]-3-phenyl-1H-indene |
InChI |
InChI=1S/C25H21Cl/c1-17(2)25(19-12-14-20(26)15-13-19)24-16-23(18-8-4-3-5-9-18)21-10-6-7-11-22(21)24/h3-16,24H,1-2H3 |
InChI Key |
QGNHTNDJGABYCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1C=C(C2=CC=CC=C12)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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